molecular formula C5H8F3N B1142111 2-(Trifluoromethyl)pyrrolidine CAS No. 119618-29-0

2-(Trifluoromethyl)pyrrolidine

Cat. No. B1142111
M. Wt: 139.12
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-(trifluoromethyl)pyrrolidine and its derivatives has been explored through various methodologies. One notable approach involves the use of 2-(trifluoromethylsulfonyloxy)pyridine as a reagent for the ketone synthesis from carboxylic acids and aromatic hydrocarbons, highlighting a pathway to functionalize pyrrolidine structures with trifluoromethyl groups (Keumi et al., 1988). Additionally, the study of synthesis reaction principles of chloro-trifluoromethyl pyridine derivatives provides insights into the feasibility and challenges of introducing the trifluoromethyl group onto the pyrrolidine ring (Liu Guang-shen, 2014).

Molecular Structure Analysis

The molecular structure of 2-(trifluoromethyl)pyrrolidine is characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring. This substitution affects the electron density and steric hindrance of the molecule, impacting its reactivity and interactions with other molecules. The precise structure and electronic distribution can be elucidated through X-ray crystallography and spectroscopic methods, providing a deeper understanding of its chemical behavior.

Chemical Reactions and Properties

2-(Trifluoromethyl)pyrrolidine participates in a variety of chemical reactions, leveraging its trifluoromethyl group and pyrrolidine ring. For instance, it can undergo organocatalytic reactions, such as asymmetric Michael addition of aldehydes to β-nitroalkenes, demonstrating its utility in synthesizing chiral compounds with high yields and selectivity (Gorde & Ramapanicker, 2019). Moreover, its reactivity towards fluorination under microwave conditions has been explored, highlighting its versatility in synthetic chemistry (Troegel & Lindel, 2012).

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry
  • Application : TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Methods : The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval .
  • Methods : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results : Many candidates are currently undergoing clinical trials .

Synthesis of Fluazifop

  • Field : Organic Chemistry
  • Application : 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
  • Methods : The synthesis involves simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .
  • Results : This method has the advantage that the number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .

Pain Management

  • Field : Pharmaceutical Industry
  • Application : Trifluoromethyl group-containing compounds have been used in the development of drugs for pain management .
  • Methods : The development of these drugs relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
  • Results : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Synthesis of Porphyrin Derivatives

  • Field : Organic Chemistry
  • Application : Trifluoromethyl anion systems have been used in the synthesis of some porphyrin derivatives .
  • Methods : The (CF3)2Cd-CF3CdBr-CuBr system was used as a source of trifluoromethyl anion in the synthesis .
  • Results : This method has been used to synthesize some porphyrin derivatives .

Pain Management

  • Field : Pharmaceutical Industry
  • Application : Trifluoromethyl group-containing compounds have been used in the development of drugs for pain management .
  • Methods : The development of these drugs relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
  • Results : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

2-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINAMCOZNJHNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382333
Record name 2-(Trifluoromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)pyrrolidine

CAS RN

109074-67-1, 119618-29-0
Record name 2-(Trifluoromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(-)-2-(Trifluoromethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
59
Citations
E Pfund, T Lequeux - Synthesis, 2017 - thieme-connect.com
Pyrrolidines and their derivatives are of great interest in medicinal chemistry and organic synthesis. Fluoropyrrolidines and (fluoroalkyl)pyrrolidines have been utilized in the preparation …
Number of citations: 14 www.thieme-connect.com
J Dolfen, EB Boydas, V Van Speybroeck… - The Journal of …, 2017 - ACS Publications
Enantiopure 4-formyl-β-lactams were deployed as synthons for the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines via trifluoromethylation through …
Number of citations: 14 pubs.acs.org
VY Hys, OI Shevchuk, BV Vashchenko… - European Journal of …, 2020 - Wiley Online Library
The synthetic utility of 2‐trifluoromethyl‐1H‐pyrrole as a pharmaceutically relevant platform was demonstrated by the preparation of mono‐ and bifunctional C‐2(5)‐ or C‐3‐substituted …
Q Liu, I Yoshikawa, K Kudo - Journal of Fluorine Chemistry, 2022 - Elsevier
2-Trifluoromethylated 3-pyrrolines and pyrrolidines were synthesized via condensation of 3,3,3-trifluoroalanine with carbonyl compounds, decarboxylative formation of azomethine …
Number of citations: 0 www.sciencedirect.com
A Feraldi-Xypolia - 2017 - theses.hal.science
The introduction of a fluorine atom in an organic compound can have major impact on the compounds chemical and physico-chemical properties, therefore influencing its biological …
Number of citations: 3 theses.hal.science
A Feraldi‐Xypolia, D Gomez Pardo… - Chemistry–A European …, 2015 - Wiley Online Library
A ring contraction of 3‐hydroxy‐3‐(trifluoromethyl)piperidines was achieved via an aziridinium intermediate. This contraction facilitates the synthesis of a series of 2‐substituted 2‐(…
P Jones - 1979 - clok.uclan.ac.uk
… The A max for the x bands of 3'-trifluoromethyl Malachite Green, 2'-trifluoromethyl Piperidine Green and 2'-trifluoromethyl Pyrrolidine Green exhibit deviations to shorter wavelength …
Number of citations: 3 clok.uclan.ac.uk
F An, B Maji, E Min, AR Ofial… - Journal of the American …, 2020 - ACS Publications
The Brønsted basicities pK aH (ie, pK a of the conjugate acids) of 32 pyrrolidines and imidazolidinones, commonly used in organocatalytic reactions, have been determined …
Number of citations: 52 pubs.acs.org
G Evans, TJK Gibbs, RL Jenkins, SJ Coles… - Angewandte …, 2008 - Wiley Online Library
Since MacMillan s original report in 2000,[1a] iminium ion catalysis using cyclic secondary amines has been established as an effective platform for asymmetric Diels–Alder,[1] …
Number of citations: 49 onlinelibrary.wiley.com
J Kuznecovs, V Baskevics, N Orlova… - Chemistry of …, 2020 - Springer
The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. …
Number of citations: 1 link.springer.com

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